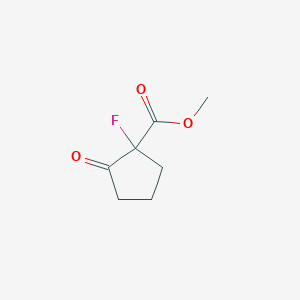

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Cat. No. B136517

Key on ui cas rn:

141420-01-1

M. Wt: 160.14 g/mol

InChI Key: QZEOPPWQOABLEC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05262385

Procedure details

First, methyl 1-fluoro-2-oxocyclopentanecarboxylate was prepared from methyl 2-oxocyclopentanecarboxylate referring to the process described in Tetrahedron Letters 27 (37), 4465-4468 (1986). Then, 2.3 g (0.032 mol) of trimethylamine-borane complex and 5.0 g (0.031 mol) of the methyl 1-fluoro-2-oxocyclopentanecarboxylate were added to 50 ml of dry diglyme, the resulting solution was cooled to 0° C., and while it as stirred in the stream of nitrogen, 0.8 ml of boron trifluoride etherate was added dropwise. The resulting solution was stirred at room temperature for 1 hour and then poured into a saturated aqueous sodium bicarbonate solution, followed by extraction with ether. The ether layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled away to obtain 4.5 g (yield: 89%) of the objective methyl 1-fluoro-2-hydroxycyclopentanecarboxylate in cis form (compound number 2a; the substance such that the substituent at the 2-position is supposed to take cis configuration when the methoxycarbonyl group at the 1-position is taken as a standard) which contains almost no the same in trans form.

[Compound]

Name

2a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 37 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

O=C1CCCC1C(OC)=O.[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>COCCOCCOC>[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].[F:11][C:12]1([C:18]([O:20][CH3:21])=[O:19])[CH2:16][CH2:15][CH2:14][CH:13]1[OH:17] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C(CCC1)C(=O)OC

|

Step Two

[Compound]

|

Name

|

2a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( 37 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1(C(CCC1)=O)C(=O)OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Five

|

Name

|

|

|

Quantity

|

0.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was stirred at room temperature for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layer was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled away

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(CCC1)=O)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(CCC1)O)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.5 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 179% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |